rac-(1R,3S)-3-propanamidocyclopentane-1-carboxylic acid
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Overview
Description
rac-(1R,3S)-3-propanamidocyclopentane-1-carboxylic acid is a chiral compound with significant potential in various fields of scientific research. Its unique structure, which includes a propionylamino group attached to a cyclopentanecarboxylic acid, makes it an interesting subject for study in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,3S)-3-propanamidocyclopentane-1-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with cyclopentanone, which undergoes a series of reactions to introduce the necessary functional groups.
Propionylation: The amino group is then propionylated using propionyl chloride in the presence of a base to form the propionylamino group.
Carboxylation: Finally, the carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound involves optimizing the above synthetic routes for large-scale production. This includes:
Catalyst Selection: Using efficient catalysts to increase yield and reduce reaction time.
Purification: Employing advanced purification techniques such as crystallization and chromatography to obtain high-purity product.
Automation: Utilizing automated reactors and continuous flow systems to enhance production efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,3S)-3-propanamidocyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields alcohols.
Substitution: Forms various substituted derivatives depending on the reagents used.
Scientific Research Applications
rac-(1R,3S)-3-propanamidocyclopentane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its therapeutic potential in drug development, particularly in designing enzyme inhibitors.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of rac-(1R,3S)-3-propanamidocyclopentane-1-carboxylic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Signal Transduction: It may interfere with cellular signaling pathways by modulating receptor activity.
Molecular Pathways: The compound’s effects on molecular pathways are studied to understand its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
(1R,3S)-Camphoric Acid: Another chiral compound with a similar cyclopentane structure but different functional groups.
(1R,3S)-3-Hydroxycyclopentanecarboxylic Acid: Shares the cyclopentanecarboxylic acid moiety but has a hydroxyl group instead of a propionylamino group.
Uniqueness
Functional Groups: The presence of both propionylamino and carboxylic acid groups in rac-(1R,3S)-3-propanamidocyclopentane-1-carboxylic acid makes it unique compared to its analogs.
Chirality: The specific (1R,3S) configuration imparts distinct stereochemical properties, influencing its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C9H15NO3 |
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Molecular Weight |
185.22 g/mol |
IUPAC Name |
(1R,3S)-3-(propanoylamino)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C9H15NO3/c1-2-8(11)10-7-4-3-6(5-7)9(12)13/h6-7H,2-5H2,1H3,(H,10,11)(H,12,13)/t6-,7+/m1/s1 |
InChI Key |
MBVSUQVIOMFOBI-RQJHMYQMSA-N |
Isomeric SMILES |
CCC(=O)N[C@H]1CC[C@H](C1)C(=O)O |
Canonical SMILES |
CCC(=O)NC1CCC(C1)C(=O)O |
Origin of Product |
United States |
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